molecular formula C7H4NNaO5 B2879065 Sodium 5-hydroxy-2-nitrobenzoate CAS No. 2219419-40-4

Sodium 5-hydroxy-2-nitrobenzoate

Cat. No.: B2879065
CAS No.: 2219419-40-4
M. Wt: 205.101
InChI Key: OGXXXIIYOMFEBE-UHFFFAOYSA-M
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Description

Sodium 5-hydroxy-2-nitrobenzoate: is an organic compound with the molecular formula C7H4NNaO5. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a hydroxyl group and the hydrogen atom at the 2nd position is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Chemistry: Sodium 5-hydroxy-2-nitrobenzoate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its derivatives are also investigated for their potential antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their anti-inflammatory, analgesic, and antioxidant activities.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and polymer additives.

Safety and Hazards

Sodium 5-hydroxy-2-nitrobenzoate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is known that nitrobenzoate compounds can interact with various biological targets, leading to changes in cellular processes . The specific interactions of Sodium 5-hydroxy-2-nitrobenzoate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Nitrobenzoates have been shown to interfere with various biochemical pathways in different organisms , but the specific pathways affected by this compound and their downstream effects need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxy-2-nitrobenzoate typically involves the nitration of 5-hydroxybenzoic acid. The reaction is carried out by treating 5-hydroxybenzoic acid with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting 5-hydroxy-2-nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Sodium 5-hydroxybenzoate: Lacks the nitro group, resulting in different reactivity and applications.

    Sodium 2-nitrobenzoate: Lacks the hydroxyl group, affecting its chemical properties and biological activities.

    Sodium 3-hydroxy-2-nitrobenzoate: The position of the hydroxyl group is different, leading to variations in its chemical behavior.

Uniqueness: Sodium 5-hydroxy-2-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups at specific positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

sodium;3-carboxy-4-nitrophenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.Na/c9-4-1-2-6(8(12)13)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXXIIYOMFEBE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[O-])C(=O)O)[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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